Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate
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Overview
Description
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is an organic compound with a complex structure that includes a furan ring substituted with a methoxyphenyl group and a butenedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate typically involves the reaction of 4-methoxyphenylfuran with dimethyl but-2-enedioate under specific conditions. The reaction is often catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate, and conducted in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate exerts its effects involves interactions with specific molecular targets. The furan ring and methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[5-(4-chlorophenyl)furan-2-yl]but-2-enedioate
- Dimethyl 2-[5-(4-nitrophenyl)furan-2-yl]but-2-enedioate
- Dimethyl 2-[5-(4-methylphenyl)furan-2-yl]but-2-enedioate
Uniqueness
Dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different biological and chemical properties .
Properties
CAS No. |
194221-08-4 |
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Molecular Formula |
C17H16O6 |
Molecular Weight |
316.30 g/mol |
IUPAC Name |
dimethyl 2-[5-(4-methoxyphenyl)furan-2-yl]but-2-enedioate |
InChI |
InChI=1S/C17H16O6/c1-20-12-6-4-11(5-7-12)14-8-9-15(23-14)13(17(19)22-3)10-16(18)21-2/h4-10H,1-3H3 |
InChI Key |
JRCPROOIOSQBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(O2)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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